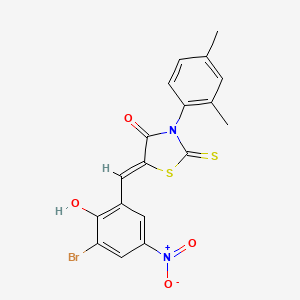![molecular formula C16H15BrClN3O3 B5121256 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5121256.png)
2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively investigated.
Wirkmechanismus
The mechanism of action of 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the inflammatory response, and its inhibition can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation by inhibiting the activity of COX-2. In addition, this compound has been shown to have neuroprotective effects and can protect neuronal cells from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide in lab experiments include its high purity and yield, as well as its anti-inflammatory and anti-cancer properties. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer and inflammation. Another direction is to further investigate its mechanism of action and its effects on different biological systems. Additionally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more suitable for use in scientific research.
Conclusion:
In conclusion, 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively investigated. Further research on this compound could lead to the development of new drugs for the treatment of cancer and inflammation, as well as a better understanding of its mechanism of action and effects on different biological systems.
Synthesemethoden
The synthesis of 2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide can be achieved through different methods. One of the most common methods is the reaction of 2-bromo-N-propargylbenzamide with 2-chloro-4-nitroaniline in the presence of a palladium catalyst. This method has been used to produce this compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. This compound has been used in various studies to investigate its effects on different biological systems, including cancer cells, immune cells, and neuronal cells.
Eigenschaften
IUPAC Name |
2-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O3/c17-13-5-2-1-4-12(13)16(22)20-9-3-8-19-15-7-6-11(21(23)24)10-14(15)18/h1-2,4-7,10,19H,3,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYIIYAZQNDVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6060450 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dichlorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5121191.png)
![3-phenyl-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5121193.png)
![4-methyl-N-(2-(3-nitrophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5121200.png)
![2-amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B5121207.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5121211.png)
![N,N-dimethyl-N'-[2-(3-methylphenoxy)ethyl]dicarbonotrithioic diamide](/img/structure/B5121213.png)
![N-methyl-2-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5121215.png)
![N-{2-(4-chlorophenyl)-1-[(isobutylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5121220.png)
![1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5121229.png)
![2-amino-4-(4-biphenylyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5121236.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5121244.png)
![N-allyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5121245.png)
![ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5121271.png)
